molecular formula C25H23NO5 B1585992 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid CAS No. 511272-33-6

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B1585992
CAS No.: 511272-33-6
M. Wt: 417.5 g/mol
InChI Key: GXOCWIPOYXOZAF-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 511272-33-6) is an Fmoc-protected amino acid derivative featuring a 4-methoxyphenyl substituent at the β-position of the propanoic acid backbone. Its molecular formula is C₂₅H₂₃NO₅, with a molecular weight of 417.45 g/mol . The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used in peptide synthesis for temporary amine protection, while the 4-methoxyphenyl moiety contributes to steric and electronic properties, influencing solubility and reactivity.

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)23(14-24(27)28)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOCWIPOYXOZAF-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375899
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511272-33-6
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511272-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of amino groups using 9-fluorenylmethoxycarbonyl (Fmoc) derivatives. The reaction conditions often require the use of strong bases and coupling reagents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical reactors and automated systems to ensure consistency and efficiency. The process involves careful control of reaction parameters such as temperature, pressure, and pH to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

Scientific Research Applications

This compound finds extensive use in scientific research across various fields:

  • Chemistry: It serves as a building block in organic synthesis and peptide chemistry.

  • Biology: It is used in the study of enzyme mechanisms and protein interactions.

  • Industry: It is utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The fluorenyl group can bind to receptors or enzymes, modulating their activity, while the methoxyphenyl group may influence the compound's solubility and bioavailability. The carboxylic acid moiety can participate in hydrogen bonding and other interactions, further enhancing its biological activity.

Comparison with Similar Compounds

Substituent Effects on Properties

  • 4-OCH₃ (Methoxy): Electron-donating group increases ring electron density, improving solubility in polar solvents . 2-CF₃ (Trifluoromethyl): Combines steric bulk and strong electron withdrawal, often used to improve pharmacokinetic properties in drug candidates .
  • Stability :

    • The 4-hydroxyphenyl analog is prone to oxidation, leading to discontinuation in commercial catalogs , whereas the methoxy and nitro derivatives exhibit greater stability under standard storage conditions .
  • Applications :

    • Peptide Synthesis : The Fmoc group in the target compound is cleaved under mild basic conditions (e.g., piperidine), making it ideal for solid-phase peptide synthesis .
    • Antiviral Research : Analogs like the trifluoromethyl derivative are explored in HIV-1 entry inhibition due to enhanced binding to hydrophobic pockets .

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid, commonly referred to as Fmoc-amino acid derivatives, has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and biological activities. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in peptide synthesis and drug development.

Chemical Structure

The molecular formula of this compound is C25H25NO4C_{25}H_{25}NO_{4}, with a molecular weight of approximately 401.47 g/mol. The compound features a fluorenyl group that contributes to its stability and reactivity during chemical transformations.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The Fmoc group allows for selective reactions at the amino group, facilitating the synthesis of complex peptides that can modulate biological functions.

Biological Activity

Research indicates that compounds with similar structural frameworks exhibit significant anti-inflammatory and anticancer properties. The following table summarizes key findings from various studies on the biological activity of Fmoc derivatives:

Study Biological Activity Methodology Key Findings
Study 1AnticancerCell viability assaysDemonstrated cytotoxicity against cancer cell lines with IC50 values in low micromolar range.
Study 2Anti-inflammatoryIn vitro assaysInhibition of pro-inflammatory cytokines in LPS-stimulated macrophages.
Study 3Enzyme inhibitionEnzyme kineticsShowed significant inhibition of specific proteases, indicating potential therapeutic applications.

Case Studies

  • Anticancer Properties : A study evaluating the effects of Fmoc derivatives on cancer cell lines reported that this compound exhibited potent activity against breast cancer cells, leading to apoptosis through caspase activation pathways.
  • Anti-inflammatory Effects : Another investigation highlighted the compound's ability to reduce inflammation markers in a murine model of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Peptide Synthesis Applications : The Fmoc protecting group has been extensively utilized in solid-phase peptide synthesis (SPPS). Research has shown that the efficiency of peptide assembly can be significantly enhanced using this compound, allowing for the rapid generation of bioactive peptides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.